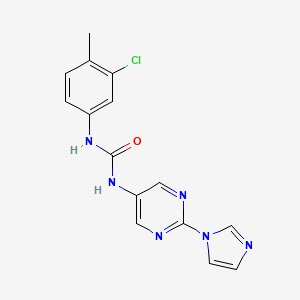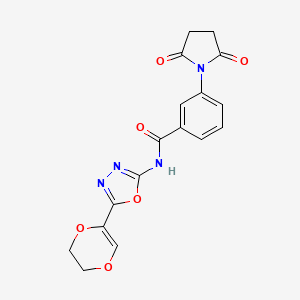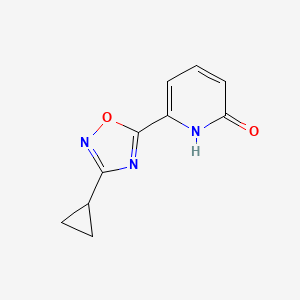![molecular formula C18H23N7S B2696040 2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile CAS No. 728001-49-8](/img/structure/B2696040.png)
2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including an amino group, a dimethylamino group, a triazine ring, a methylsulfanyl group, a hexahydrocycloocta[b]pyridine ring, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazine ring and the hexahydrocycloocta[b]pyridine ring would likely contribute significantly to the molecule’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the amino groups might participate in acid-base reactions, the carbonitrile group could undergo nucleophilic addition reactions, and the rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like amino and carbonitrile might increase its solubility in polar solvents .Applications De Recherche Scientifique
Cyanoacetamide Derivatives in Heterocyclic Synthesis
Cyanoacetamide derivatives serve as privileged structures for heterocyclic synthesis. They are versatile reactants due to the carbonyl and cyano functions, which enable reactions with common bidentate reagents. The active hydrogen on C-2 can participate in condensation and substitution reactions. Researchers have explored the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building organic heterocycles. These compounds hold promise for evolving better chemotherapeutic agents .
Biologically Active Compounds
The diverse biological activities reported for cyanoacetamide derivatives have drawn attention from biochemists. Researchers have investigated their potential as chemotherapeutic agents. By modifying the cyanoacetamide structure, scientists aim to develop novel compounds with enhanced bioactivity. These efforts contribute to drug discovery and development .
Fluorescent Molecular Sensors
Certain pyridine-3-carbonitrile derivatives, including those related to our compound, exhibit aggregation-induced emission (AIE). Researchers have studied their performance as fluorescent molecular sensors. Specifically, they monitor photopolymerization processes of different monomers using the Fluorescence Probe Technique (FPT). These compounds could find applications in materials science and polymer chemistry .
Cyanoacetylation of Amines
Cyanoacetamide derivatives have been used in the cyanoacetylation of amines. Recent advances in preparation methods have enabled the synthesis of N-cyanoacetamides. These compounds react with various amines to form biologically active heterocyclic moieties. The resulting products may have applications in medicinal chemistry and drug design .
Building 2-Oxopyridine Derivatives
By treating 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents, researchers have synthesized 2-oxopyridine derivatives. The reaction proceeds via 1,3-dinucleophilic attack on the acetamido 1,3-bielectrophilic moiety. These derivatives could have interesting properties for further exploration .
Biological Relevance and Drug Development
Given the structural features of our compound, it’s worth investigating its potential biological activities. Researchers may explore its interactions with biological targets, evaluate its pharmacokinetics, and assess its toxicity profile. Such studies contribute to understanding its suitability as a drug candidate .
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7S/c1-25(2)18-23-15(22-17(20)24-18)11-26-16-13(10-19)9-12-7-5-3-4-6-8-14(12)21-16/h9H,3-8,11H2,1-2H3,(H2,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRTVCWAFQWKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=C(C=C3CCCCCCC3=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2695957.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)
![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)
![N-(4-Ethoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2695961.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)

![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)
![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)


